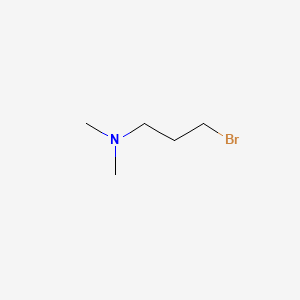

3-Bromo-N,N-dimethylpropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWJXEPRNRDVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498359 | |

| Record name | 3-Bromo-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53929-74-1 | |

| Record name | 3-Bromo-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N,N-dimethylpropan-1-amine, a key intermediate in the synthesis of a variety of pharmaceutical compounds. The document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its applications in drug development, particularly in the synthesis of antipsychotic and antidepressant medications.

Chemical and Physical Properties

This compound, also known as (3-bromopropyl)dimethylamine, is a tertiary amine and a halogenated hydrocarbon. It is commonly used in its hydrobromide salt form for better stability and handling. The key properties of both the free base and its hydrobromide salt are summarized in the table below.

| Property | Value (Free Base) | Value (Hydrobromide Salt) |

| Molecular Formula | C₅H₁₂BrN | C₅H₁₃Br₂N |

| Molecular Weight | 166.06 g/mol [1] | 246.97 g/mol [2] |

| CAS Number | 53929-74-1[1] | 5845-30-7[3] |

| Appearance | Colorless liquid | Solid |

| Boiling Point | 130-135 °C | Not applicable |

| Melting Point | Not available | 107-109 °C |

| Solubility | Soluble in organic solvents, insoluble in water. | Data not available |

| pKa | 9.14 ± 0.28 (Predicted) | Not applicable |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the bromination of 3-(dimethylamino)-1-propanol. This can be achieved using various brominating agents, such as hydrobromic acid or phosphorus tribromide.

Experimental Protocol: Bromination using Hydrobromic Acid

This protocol is adapted from analogous procedures for the conversion of alcohols to alkyl bromides.

Materials:

-

3-(Dimethylamino)-1-propanol

-

Concentrated Hydrobromic Acid (48%)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 mole of 3-(dimethylamino)-1-propanol.

-

Addition of Reagents: Slowly add 1.2 moles of 48% hydrobromic acid to the flask while cooling in an ice bath to manage the exothermic reaction. After the initial addition, cautiously add 0.3 moles of concentrated sulfuric acid dropwise.

-

Reflux: Heat the mixture to reflux and maintain it for 3-4 hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the mixture with water to remove any remaining acid and water-soluble impurities.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer.

-

-

Extraction and Drying:

-

Extract the aqueous layer with diethyl ether to recover any dissolved product.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude this compound by vacuum distillation.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a critical building block for introducing the dimethylaminopropyl side chain into various drug molecules. This moiety is a common feature in many centrally acting pharmaceuticals, particularly tricyclic antidepressants and phenothiazine antipsychotics. The tertiary amine is often crucial for the drug's interaction with its biological target and for its pharmacokinetic properties.

Synthesis of Chlorpromazine (an Antipsychotic)

Chlorpromazine, a first-generation antipsychotic, is synthesized by the alkylation of 2-chlorophenothiazine with a side chain, for which 3-chloro-N,N-dimethylpropan-1-amine is often used.[4] this compound can be used as a more reactive alternative in this condensation reaction.[5]

Reaction Scheme:

2-chlorophenothiazine reacts with this compound in the presence of a strong base, such as sodium amide or sodium hydroxide with a phase transfer catalyst, to yield chlorpromazine.[4]

Synthesis of Imipramine (an Antidepressant)

Imipramine, a tricyclic antidepressant, is synthesized by the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) with 3-(dimethylamino)propyl chloride.[6] Again, the bromo-analogue can be employed for this alkylation step.

Reaction Scheme:

The nitrogen atom of the iminodibenzyl ring acts as a nucleophile, attacking the electrophilic carbon of this compound, leading to the formation of imipramine. This reaction is typically carried out in the presence of a base like sodium amide.

Logical Workflow in Drug Synthesis

Caption: Role of the intermediate in drug synthesis.

Safety and Handling

This compound and its hydrobromide salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is a potential irritant and may be harmful if ingested or inhaled. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. Its synthesis from readily available starting materials is straightforward, and its reactivity makes it an excellent choice for introducing the dimethylaminopropyl side chain, a key pharmacophore in many centrally acting drugs. A thorough understanding of its properties and synthesis is essential for researchers and scientists working in the field of pharmaceutical development.

References

- 1. This compound | C5H12BrN | CID 12440775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrobromide [oakwoodchemical.com]

- 3. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 5. veeprho.com [veeprho.com]

- 6. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine and its Hydrobromide Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-N,N-dimethylpropan-1-amine and its more commonly used hydrobromide salt. This bifunctional molecule serves as a critical building block in synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). Its utility lies in its ability to introduce the dimethylaminopropyl moiety onto various scaffolds, a common structural feature in many drug candidates.

Chemical Identity and Structure

This compound is a tertiary amine and an alkyl halide. For stability and ease of handling, it is most frequently supplied and used as its hydrobromide salt.

-

Free Base: this compound

-

Hydrobromide Salt: this compound hydrobromide

The chemical structures are depicted below.

Caption: Chemical Structures of the Free Base and Hydrobromide Salt.

Physicochemical and Computed Properties

The properties of the free base and its hydrobromide salt are summarized below. The hydrobromide salt is a solid at room temperature, which simplifies handling and weighing for reactions.

| Property | This compound (Free Base) | This compound HBr (Salt) |

| CAS Number | 53929-74-1[1] | 5845-30-7[2] |

| Molecular Formula | C₅H₁₂BrN[1] | C₅H₁₃Br₂N[2] |

| Molecular Weight | 166.06 g/mol [1] | 246.97 g/mol [2] |

| Physical Form | Not specified (likely liquid) | Solid |

| Melting Point | Not available | 107-109 °C[3] |

| Boiling Point | Not available | 484.7 °C (at 760 mmHg, predicted)[4] |

| Purity (Typical) | Not specified | ≥95% to ≥97%[3] |

| Storage Conditions | Not specified | Room Temperature, Inert Atmosphere |

| XLogP3 (Computed) | 1.4 | Not applicable |

Applications in Drug Discovery and Development

This reagent is a key intermediate for the synthesis of various pharmaceutical compounds. Its primary function is to act as an alkylating agent, introducing a three-carbon chain with a terminal dimethylamino group. This functional group can be crucial for modulating a molecule's polarity, basicity, and ability to interact with biological targets.

Key Applications:

-

API Synthesis: It is a precursor or intermediate in the synthesis of numerous APIs. For example, the analogous chloro-reagent, N,N-dimethyl-3-chloropropylamine, is used in the synthesis of the first-generation antipsychotic drug Chlorpromazine .[1] this compound is identified as a related impurity in Chlorpromazine, indicating its potential use or formation in related synthetic routes.

-

Protein Degrader Building Blocks: The compound is classified as a building block for protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras).[2] The dimethylaminopropyl linker can be incorporated to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

The synthesis of Chlorpromazine provides a classical example of the type of reaction where this building block is employed. The key step involves the N-alkylation of the phenothiazine core.

Caption: Synthetic Pathway to Chlorpromazine via N-Alkylation.

Experimental Protocols

The most common reaction involving this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile (typically a nitrogen or oxygen atom). The following is a representative protocol for the N-alkylation of a heterocyclic amine, based on procedures used for synthesizing compounds like Chlorpromazine.

Objective: To perform N-alkylation of a secondary amine on a heterocyclic core using this compound hydrobromide.

Materials:

-

Substrate (e.g., 2-chlorophenothiazine)

-

This compound hydrobromide

-

Base (e.g., Sodium Hydroxide, Potassium Carbonate)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), optional but recommended

-

Anhydrous solvent (e.g., Toluene, Acetonitrile)

-

Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, nitrogen/argon inlet)

-

Magnetic stirrer and heating mantle

-

Materials for work-up (separatory funnel, organic solvents for extraction, drying agent like Na₂SO₄)

-

Materials for purification (e.g., silica gel for column chromatography)

Procedure:

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the heterocyclic substrate (1.0 eq) and the chosen solvent (e.g., Toluene).

-

Addition of Base: Add the base (e.g., NaOH, 1.2 eq) and the phase transfer catalyst (e.g., Tetrabutylammonium bromide, 0.04 eq). Stir the suspension.

-

Addition of Alkylating Agent: Add this compound hydrobromide (1.1 eq) to the mixture. Note: The base will neutralize the hydrobromide salt in situ to generate the reactive free amine.

-

Reaction: Heat the reaction mixture to reflux (e.g., 80-110 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 times).

-

Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Caption: General Experimental Workflow for N-Alkylation.

Safety and Handling

This compound hydrobromide is classified as harmful and an irritant.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Precautionary Measures: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. 5845-30-7 CAS MSDS (this compound hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 5845-30-7 Cas No. | this compound hydrobromide | Apollo [store.apolloscientific.co.uk]

- 4. (3-bromopropyl)dimethylamine hydrobromide5845-30-7,Purity90%_Enamine [molbase.com]

Navigating the Physicochemical Landscape of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CAS Number: 5845-30-7), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a foundational understanding of the compound's critical physicochemical properties.

Compound Profile

This compound hydrobromide is a white to off-white solid. Its chemical structure consists of a tertiary amine, a propyl chain with a terminal bromine atom, and a hydrobromide salt.

Chemical Structure:

-

Molecular Formula: C₅H₁₃Br₂N

-

Molecular Weight: 246.97 g/mol

-

IUPAC Name: 3-bromo-N,N-dimethylpropan-1-aminium bromide

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and reaction kinetics. Due to the lack of specific experimental data in publicly available literature for this compound hydrobromide, the following table presents representative solubility data based on the expected behavior of similar short-chain alkylamine hydrohalides.

Table 1: Representative Solubility of this compound Hydrobromide

| Solvent | Representative Solubility Category | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Freely Soluble | > 50 |

| Methanol | Soluble | 10 - 20 |

| Ethanol | Sparingly Soluble | 1 - 5 |

| Dichloromethane | Slightly Soluble | 0.1 - 1 |

| Acetone | Slightly Soluble | 0.1 - 1 |

| Toluene | Very Slightly Soluble | < 0.1 |

| Hexane | Practically Insoluble | < 0.01 |

Disclaimer: The data in this table is representative and estimated based on the chemical structure and properties of similar compounds. Experimental verification is required for precise quantitative values.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of this compound hydrobromide.

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation: Add an excess amount of this compound hydrobromide to a series of sealed flasks, each containing a known volume of the test solvent.

-

Equilibration: Place the flasks in a temperature-controlled orbital shaker (e.g., at 25°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to permit the sedimentation of undissolved solid. For finely dispersed solids, centrifugation is recommended to achieve clear separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent.

Stability Profile

Understanding the stability of this compound hydrobromide is crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways. The following sections detail its expected stability under various stress conditions.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Table 2: Representative Stability of this compound Hydrobromide under Forced Degradation Conditions

| Stress Condition | Reagents/Conditions | Expected Outcome |

| Hydrolytic | ||

| Acidic | 0.1 M HCl, 60°C | Potential for slow hydrolysis of the C-Br bond to form the corresponding alcohol. |

| Neutral | Water, 60°C | Expected to be relatively stable, with very slow hydrolysis. |

| Basic | 0.1 M NaOH, Room Temperature | Potential for elimination reaction (dehydrobromination) to form an alkene, and/or hydrolysis of the C-Br bond. |

| Oxidative | 3% H₂O₂, Room Temperature | Potential for oxidation of the amine or bromide. |

| Thermal (Solid State) | 60°C | Expected to be stable. |

| Photolytic | Solid and solution exposed to UV/Vis light (ICH Q1B) | Potential for degradation, particularly in solution. The C-Br bond may be susceptible to photolytic cleavage. |

Disclaimer: The expected outcomes are based on general chemical principles for bromoalkylamines. Experimental studies are necessary to confirm these predictions and identify specific degradation products.

Experimental Protocol: Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies on this compound hydrobromide.

Workflow for Forced Degradation Study:

Caption: General workflow for conducting forced degradation studies.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound hydrobromide in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Hydrolytic:

-

Acidic: Mix the stock solution with 0.1 M hydrochloric acid and heat to 60°C.

-

Neutral: Mix the stock solution with purified water and heat to 60°C.

-

Basic: Mix the stock solution with 0.1 M sodium hydroxide and maintain at room temperature.

-

-

Oxidative: Mix the stock solution with 3% hydrogen peroxide and maintain at room temperature.

-

Thermal: Store the solid compound in a temperature-controlled oven at 60°C.

-

Photolytic: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours). For the thermal and photolytic solid-state studies, dissolve a portion of the solid in a suitable solvent at each time point.

-

Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the purity of the parent compound and detect the formation of any degradation products.

-

Degradant Identification: If significant degradation is observed, utilize techniques such as LC-MS and NMR to identify the structure of the degradation products.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions.

Potential Degradation Pathways Diagram:

Caption: Plausible degradation pathways for this compound hydrobromide.

Conclusion

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound hydrobromide. While specific experimental data is not widely available, the provided representative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to handle, formulate, and analyze this important chemical intermediate. It is strongly recommended that experimental verification of the data presented herein be conducted for any critical applications.

Spectroscopic Profile of 3-Bromo-N,N-dimethylpropan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-N,N-dimethylpropan-1-amine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to facilitate its acquisition and analysis in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the chemical structure and typical spectroscopic values for similar functional groups and molecular fragments.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | Triplet | 2H | -CH₂-Br |

| ~2.40 | Triplet | 2H | -CH₂-N |

| ~2.25 | Singlet | 6H | -N(CH₃)₂ |

| ~2.00 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~58.0 | -CH₂-N |

| ~45.0 | -N(CH₃)₂ |

| ~33.0 | -CH₂-Br |

| ~30.0 | -CH₂-CH₂-CH₂- |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretch (aliphatic) |

| 1470-1440 | Medium | C-H bend (alkane) |

| 1260-1000 | Medium | C-N stretch (amine)[1][2] |

| 650-550 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Predicted Fragment Ion | Notes |

| 165/167 | [C₅H₁₂BrN]⁺ | Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for Bromine. |

| 58 | [C₃H₈N]⁺ | Base peak, resulting from alpha-cleavage, loss of a bromomethyl radical. |

| 86/88 | [C₃H₇Br]⁺ | Loss of dimethylamine radical. |

| 42 | [C₂H₄N]⁺ | Further fragmentation. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a standard NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz for ¹³C NMR.

-

¹H NMR Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

-

-

¹³C NMR Parameters:

-

Spectral Width: 0 to 220 ppm.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Decoupling: Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Sample Preparation: As this compound is a liquid at room temperature, a small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[4][5]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background Scan: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning: After the measurement, the ATR crystal should be carefully cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to remove any sample residue.[5]

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. The sample is vaporized by heating in the ion source.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation.[8][9]

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway of the target molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. agilent.com [agilent.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reaction Mechanisms of 3-Bromo-N,N-dimethylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reaction mechanisms of 3-Bromo-N,N-dimethylpropan-1-amine, a versatile building block in organic synthesis and drug development. The document details the principal reaction pathways, including intramolecular cyclization, intermolecular nucleophilic substitution, and elimination reactions. Emphasis is placed on providing quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms to facilitate a deeper understanding and practical application of its chemistry.

Introduction

This compound is a trifunctional molecule featuring a tertiary amine, a primary alkyl bromide, and a flexible three-carbon chain. This unique combination of functional groups allows it to undergo a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The reactivity of this compound is primarily governed by the interplay between its nucleophilic tertiary amine and the electrophilic carbon bearing the bromine atom. This guide will explore the kinetics, thermodynamics, and mechanistic details of its key reactions.

Core Reaction Mechanisms

The primary reaction pathways of this compound are intramolecular cyclization, intermolecular nucleophilic substitution, and elimination. The preferred pathway is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of any external nucleophiles or bases.

Intramolecular Cyclization: Formation of 1,1-Dimethylazetidinium Bromide

In the absence of strong external nucleophiles or bases, this compound readily undergoes an intramolecular SN2 reaction to form a cyclic quaternary ammonium salt, 1,1-dimethylazetidinium bromide. The tertiary amine acts as an internal nucleophile, attacking the electrophilic carbon attached to the bromine atom.

In-Depth Technical Guide to the Safe Handling of 3-Bromo-N,N-dimethylpropan-1-amine and its Hydrobromide Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Bromo-N,N-dimethylpropan-1-amine and its hydrobromide salt. The following sections detail physical and chemical properties, known hazards, handling and storage protocols, personal protective equipment recommendations, emergency procedures, and disposal guidelines to ensure the safe use of these compounds in a laboratory setting.

Chemical Identification and Physical Properties

This guide covers both the free base (CAS 53929-74-1) and the hydrobromide salt (CAS 5845-30-7) of this compound. It is crucial to distinguish between these two forms, as their physical and chemical properties differ.

Table 1: Physical and Chemical Properties

| Property | This compound (Free Base) | This compound Hydrobromide |

| CAS Number | 53929-74-1[1] | 5845-30-7 |

| Molecular Formula | C5H12BrN[1] | C5H13Br2N |

| Molecular Weight | 166.06 g/mol [1] | 246.97 g/mol |

| Appearance | Colorless liquid | Solid |

| Boiling Point | ~130-135 °C | Not available |

| Melting Point | Not available | 107-109 °C |

| Density | 1.263 g/cm³ | 1.45 g/cm³ |

| Solubility | Soluble in organic solvents, insoluble in water. | Not specified |

| pKa | 9.14 ± 0.28 (Predicted) | Not applicable |

Hazard Identification and Toxicological Information

Both the free base and the hydrobromide salt of this compound are considered hazardous chemicals. The hydrobromide salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard Statements for this compound Hydrobromide

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Toxicological Data

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with these compounds.

Engineering Controls

-

All work with this compound and its salts, especially handling of the solid form and any procedures that could generate aerosols, must be conducted in a certified chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling these compounds. A site-specific risk assessment should be conducted to determine if additional measures are necessary.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. A full-face shield should be worn in situations with a high risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for tears or holes before each use.

-

Laboratory Coat: A fully buttoned laboratory coat with tight-fitting cuffs is required.

-

Protective Clothing: For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.

-

-

Respiratory Protection: A NIOSH-approved respirator with a particulate filter is required when handling the solid hydrobromide salt outside of a fume hood or if dust generation is likely.

Caption: PPE selection workflow for handling this compound.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or vapors.

-

Weigh and transfer solid material in a fume hood to minimize dust exposure.

-

Use appropriate tools (e.g., spatula) to handle solids and avoid creating dust.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store in an inert atmosphere.

-

Incompatible materials: Strong oxidizing agents.

Experimental Protocols: Emergency Procedures

First-Aid Measures

-

General Advice: If you feel unwell, seek medical advice immediately and show the safety data sheet to the attending physician.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, call a physician.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release Measures (Spill Cleanup)

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 3.2. Avoid breathing dust or vapors and prevent contact with the spilled material. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains, water courses, or the soil.

-

Methods for Cleaning Up:

-

For solid spills, carefully sweep up the material, avoiding dust generation.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

-

Collect the spilled material and any contaminated cleaning materials into a sealed, labeled container for proper disposal.

-

References

A Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-N,N-dimethylpropan-1-amine, a key building block in contemporary drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its commercial availability, chemical and physical properties, and a representative synthetic protocol. Furthermore, it elucidates its critical role in the synthesis of PROTACs and the underlying mechanism of action of these novel therapeutic agents.

Commercial Availability and Suppliers

This compound is readily available commercially, primarily as its hydrobromide salt (CAS No. 5845-30-7). This form offers enhanced stability and ease of handling compared to the free base. Several chemical suppliers offer this compound in various purities and quantities, catering to both research and development needs.

Table 1: Prominent Commercial Suppliers of this compound Hydrobromide

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Sigma-Aldrich | This compound hydrobromide | 5845-30-7 | ≥95% | Available in various quantities from milligrams to hundreds of grams. |

| Manchester Organics | 3-Bromo-N,N-dimethyl-propan-1-amine hydrobromide | 5845-30-7 | Not specified | Lead time of 4-6 weeks may be required. |

| Synthonix | This compound hydrobromide | 5845-30-7 | 95% | Typically in-stock. |

| Apollo Scientific | This compound hydrobromide | 5845-30-7 | 95% | Available in various pack sizes. |

| Pharmaffiliates | This compound Hydrobromide | 5845-30-7 | High purity | Used as a pharmaceutical intermediate.[1] |

| Oakwood Chemical | This compound hydrobromide | 5845-30-7 | Not specified | Offers reagents for synthesis. |

| BLDpharm | This compound hydrobromide | 5845-30-7 | Not specified | Provides analytical data such as NMR, HPLC, LC-MS.[2] |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound and its hydrobromide salt is essential for its effective use in synthesis and drug development.

Table 2: Physicochemical Properties

| Property | This compound (Free Base) | This compound Hydrobromide |

| CAS Number | 53929-74-1 | 5845-30-7 |

| Molecular Formula | C₅H₁₂BrN | C₅H₁₃Br₂N |

| Molecular Weight | 166.06 g/mol | 246.97 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[4] | Solid |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | 107-109 °C |

| Solubility | Soluble in water and various organic solvents.[4] | Soluble in water. |

| Density | Not available | 1.45 g/cm³ |

| IUPAC Name | This compound | N-(3-bromopropyl)-N,N-dimethylamine hydrobromide |

Synthesis and Experimental Protocols

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A common laboratory-scale synthesis involves the bromination of 3-(dimethylamino)-1-propanol.

Representative Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Materials:

-

3-(Dimethylamino)-1-propanol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq) or concentrated hydrobromic acid (HBr)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(dimethylamino)-1-propanol in the chosen anhydrous solvent.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add the brominating agent (e.g., phosphorus tribromide) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary. For the hydrobromide salt, the free base can be treated with a solution of HBr in a suitable solvent.

-

Application in Drug Development: A Key Linker for PROTACs

The primary application of this compound in modern drug discovery is as a bifunctional linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities designed to selectively degrade target proteins within the cell.

The Role of Linkers in PROTACs

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a precursor to the linker component, providing a reactive handle for conjugation to other parts of the PROTAC molecule.

Mechanism of Action of PROTACs

The mechanism of PROTAC-mediated protein degradation involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthetic Workflow for PROTAC Assembly

The synthesis of a PROTAC often involves a multi-step process where the linker, derived from precursors like this compound, is sequentially coupled to the POI ligand and the E3 ligase ligand. The bromo- functionality of the molecule allows for nucleophilic substitution reactions, for instance, with amine groups present on other synthetic intermediates.

Caption: General synthetic workflow for PROTAC assembly.

Safety Information

This compound hydrobromide should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and versatile chemical intermediate with a crucial role in the advancement of targeted protein degradation. Its application as a linker precursor in the synthesis of PROTACs underscores its importance to researchers and professionals in the field of drug development. A comprehensive understanding of its properties, synthesis, and applications is vital for the continued exploration and development of this promising class of therapeutics.

References

An In-depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-N,N-dimethylpropan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the compound's characteristics, provides experimental protocols for its synthesis and analysis, and explores its reactivity and applications, particularly in the context of drug development. The information is presented to be a valuable resource for researchers and scientists working with this versatile molecule.

Core Properties of this compound

This compound, also known as (3-bromopropyl)dimethylamine, is a tertiary amine containing a reactive bromine atom. This bifunctional nature makes it a valuable reagent in organic synthesis. The free amine is a colorless to pale yellow liquid.[1] While it is often handled and sold as its more stable hydrobromide salt, this guide will focus on the properties of the free amine (CAS No: 53929-74-1).[2]

Physical and Chemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂BrN | [2] |

| Molecular Weight | 166.06 g/mol | [2] |

| CAS Number | 53929-74-1 | [2] |

| Boiling Point | 148.1 °C at 760 mmHg | [3] |

| Density | 1.263 g/cm³ | [3] |

| Solubility | Soluble in organic solvents. | [1] |

| XLogP3 | 1.4 | [2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the bromination of 3-dimethylaminopropan-1-ol. A standard laboratory procedure is detailed below.

Experimental Protocol: Synthesis from 3-Dimethylaminopropan-1-ol

This protocol describes the synthesis of this compound using phosphorus tribromide.

Materials:

-

3-Dimethylaminopropan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-dimethylaminopropan-1-ol in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the flask in an ice bath.

-

Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether to the cooled solution via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and slowly pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification: Vacuum Distillation

The crude this compound can be purified by vacuum distillation to yield a clear, colorless liquid.[4][5][6]

Equipment:

-

Distillation flask

-

Vigreux column

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude product in the distillation flask with a magnetic stir bar.

-

Gradually apply vacuum and heat the flask.

-

Collect the fraction that distills at the appropriate temperature and pressure for this compound. The boiling point is approximately 51 °C at 15 Torr.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for quantitative analysis.[7][8][9][10][11]

GC-MS Analysis Protocol

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for amine and alkyl halide analysis (e.g., DB-5ms).

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or methanol).

-

Prepare a series of calibration standards of known concentrations.

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

The retention time and the mass spectrum of the sample are compared with those of a standard to confirm the identity and determine the purity of the compound.

Chemical Reactivity and Applications in Drug Development

This compound is a bifunctional molecule, with the tertiary amine acting as a base or nucleophile and the alkyl bromide serving as an electrophile in nucleophilic substitution reactions. This reactivity makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

One of the most notable applications of this compound is in the synthesis of the antipsychotic drug Chlorpromazine.[12][13]

Synthesis of Chlorpromazine: A Key Application

The synthesis of Chlorpromazine involves the N-alkylation of 2-chlorophenothiazine with this compound (or its chloro-analogue) in the presence of a base.[3][12][14]

Experimental Protocol: Synthesis of Chlorpromazine

This protocol is adapted from a patented industrial process.[3][12][14]

Materials:

-

2-Chlorophenothiazine

-

3-Dimethylaminopropylchloride (can be substituted with the bromo-analogue)

-

Potassium hydroxide

-

Toluene

-

Water

Procedure:

-

To a mixture of 2-chlorophenothiazine and toluene, add an aqueous solution of potassium hydroxide at 30°C.

-

Heat the mixture to 98°C.

-

A solution of 3-dimethylaminopropylchloride in toluene is then added to the heated reaction mixture.

-

The reaction is maintained at 98°C for several hours, with the progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mass is cooled and quenched with water.

-

The organic layer is separated, washed, and the product is isolated, often as its hydrochloride salt.

Reaction Mechanism and Visualization

The core of the Chlorpromazine synthesis is a nucleophilic substitution (Sₙ2) reaction. The phenothiazine nitrogen, after deprotonation by the base, acts as a nucleophile and attacks the electrophilic carbon of the 3-halopropylamine, displacing the halide ion.

Below is a Graphviz diagram illustrating the key steps in the synthesis of Chlorpromazine.

Caption: Synthesis of Chlorpromazine via Sₙ2 reaction.

The Sₙ2 mechanism involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. In this specific reaction, the carbon is not chiral, but the concerted bond-forming and bond-breaking process is characteristic of the Sₙ2 pathway.

Caption: Sₙ2 mechanism of Chlorpromazine synthesis.

Conclusion

This compound is a fundamentally important building block in organic and medicinal chemistry. Its dual functionality allows for the straightforward introduction of a dimethylaminopropyl side chain, a common motif in many biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. A deeper understanding of this compound's characteristics and reactivity is crucial for its effective and safe utilization in research and development, particularly in the synthesis of pharmaceuticals such as Chlorpromazine.

References

- 1. SN2 Reaction Mechanism [chemistrysteps.com]

- 2. This compound | C5H12BrN | CID 12440775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 4. Purification [chem.rochester.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. quantitative gc-ms analysis: Topics by Science.gov [science.gov]

- 8. gassnova.no [gassnova.no]

- 9. benchchem.com [benchchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. patents.justia.com [patents.justia.com]

- 12. Chlorpromazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. EP3533790A2 - An improved process for preparation of chlorpromazine or its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 14. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

A Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,N-dimethylpropan-1-amine is a key bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive alkyl bromide and a tertiary amine, makes it a versatile building block for the introduction of a dimethylaminopropyl moiety into a diverse range of molecular scaffolds. This technical guide provides a comprehensive overview of its alternative names, physicochemical properties, a detailed synthetic protocol, and its application as a linker in advanced drug development strategies such as Proteolysis Targeting Chimeras (PROTACs).

Alternative Names and Synonyms

To ensure clarity and aid in literature searches, a comprehensive list of alternative names and synonyms for this compound and its common salt form, the hydrobromide, are presented below.

| Table 1: Alternative Names and Synonyms | |

| Systematic Name | This compound |

| IUPAC Name | This compound[1] |

| Common Synonyms | (3-Bromopropyl)dimethylamine |

| 1-Bromo-3-(dimethylamino)propane | |

| 3-(Dimethylamino)propyl bromide | |

| N-(3-bromopropyl)-N,N-dimethylamine | |

| CAS Number | 53929-74-1 (for the free base)[1] |

| Hydrobromide Salt Synonyms | This compound hydrobromide |

| N-(3-bromopropyl)-N,N-dimethylamine hydrobromide[2] | |

| 3-Dimethylaminopropyl bromide hydrobromide | |

| Hydrobromide Salt CAS Number | 5845-30-7[2] |

Physicochemical Properties

The physical and chemical properties of this compound and its hydrobromide salt are crucial for their handling, storage, and application in chemical reactions.

| Table 2: Physicochemical Properties | This compound (Free Base) | This compound Hydrobromide |

| Molecular Formula | C5H12BrN[1] | C5H13Br2N[3] |

| Molecular Weight | 166.06 g/mol [1] | 246.97 g/mol [3] |

| Appearance | Not specified (likely a liquid) | White to off-white crystalline solid |

| Purity | Not specified | Typically ≥95%[4] |

| Storage | Not specified | Inert atmosphere, room temperature[2] |

Experimental Protocols: Synthesis of this compound

While a variety of synthetic routes exist for haloamines, a common and effective method involves the reaction of a suitable precursor with a brominating agent, followed by amination. Below is a plausible, detailed experimental protocol for the synthesis of this compound, derived from established chemical principles.

Method 1: Synthesis from 3-(Dimethylamino)-1-propanol

This two-step process involves the initial synthesis of 3-(dimethylamino)-1-propanol followed by its conversion to the desired bromoalkane.

Step 1: Synthesis of 3-(Dimethylamino)-1-propanol

This reaction proceeds via a Michael addition of dimethylamine to acrolein, followed by reduction.

-

Materials:

-

Dimethylamine

-

Acrolein

-

Raney-Cobalt (Ra-Co) catalyst, THF-washed

-

Ammonia (NH3)

-

Water

-

Hydrogen gas (H2)

-

Autoclave reactor

-

-

Procedure:

-

In a 270 ml autoclave, charge 67.6 g (1.5 mol) of dimethylamine.

-

While cooling the reactor to 4°C, pump in 16.8 g (0.3 mol) of acrolein over a period of 60 minutes.

-

Stir the mixture for an additional 15 minutes at the same temperature.

-

In a separate 270 ml high-pressure autoclave, charge 1.8 g of THF-washed Raney-Cobalt catalyst, 51.0 g (3.0 mol) of ammonia, and 10.8 g (0.6 mol) of water.

-

Transfer the contents of the first autoclave to the second autoclave by injecting hydrogen gas.

-

Heat the second autoclave to 80°C and inject hydrogen to a pressure of 60 bar.

-

Maintain the pressure by the continuous addition of hydrogen and allow the hydrogenation to proceed for 2 hours.

-

After 2 hours, cool the reactor and carefully vent the excess hydrogen.

-

The product, 3-(dimethylamino)-1-propanol, can be isolated and purified by distillation.

-

Step 2: Bromination of 3-(Dimethylamino)-1-propanol

This step converts the alcohol to the corresponding alkyl bromide.

-

Materials:

-

3-(Dimethylamino)-1-propanol

-

Thionyl chloride (SOCl2) or a similar brominating agent (e.g., PBr3)

-

Anhydrous benzene or other suitable solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the purified 3-(dimethylamino)-1-propanol in anhydrous benzene.

-

Under an inert atmosphere (e.g., nitrogen), add thionyl chloride dropwise to the solution with stirring. An exothermic reaction may occur, so cooling may be necessary.

-

After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting this compound by vacuum distillation.

-

Applications in Drug Development: A Versatile Linker

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its bifunctional nature allows it to act as a linker, connecting different pharmacophores to create more complex and targeted therapeutic agents.

One of the most promising applications of such linkers is in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker's length, rigidity, and chemical composition are critical for the efficacy of a PROTAC, as they dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. Simple alkyl chains, such as the one provided by this compound, are often used as foundational elements in linker design due to their synthetic accessibility and flexibility.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical workflow of how this compound can be utilized as a component of a linker in the synthesis of a PROTAC molecule.

Caption: Logical workflow for PROTAC synthesis using this compound as a linker precursor.

References

The Versatile Reactivity of 3-Bromo-N,N-dimethylpropan-1-amine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025 - The electrophilic nature of 3-Bromo-N,N-dimethylpropan-1-amine makes it a valuable building block in organic synthesis, particularly for the introduction of a dimethylaminopropyl moiety into a wide range of molecular scaffolds. This functionality is prevalent in many biologically active compounds, making the study of its reactivity with various nucleophiles a critical aspect of drug discovery and development. This technical guide provides a comprehensive overview of the reactivity of this compound with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Core Reactivity Principles: A Nucleophilic Substitution Hub

This compound primarily undergoes nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. The tertiary amine functionality within the molecule can also participate in reactions, particularly in the formation of quaternary ammonium salts. The general reaction scheme is depicted below:

Figure 1: General nucleophilic substitution reaction of this compound.

The reaction typically proceeds via an Sɴ2 mechanism, influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.

Quantitative Analysis of Reactivity with Various Nucleophiles

The reactivity of this compound has been evaluated with a range of nucleophiles. The following tables summarize the reaction conditions and corresponding yields for selected nucleophilic substitution reactions.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Piperidine (excess) | NMP/Toluene | 180 (Microwave) | 0.5 | ~77 (analogous reaction) | [1] |

| Aniline | Aniline | Not specified | Not specified | Not specified | High (qualitative) | [2][3][4] |

| Methoxide | Sodium Methoxide | Methanol/DMF | 110 | 0.5 | High (analogous reaction) | [5][6] |

Table 1: Reaction of this compound with N- and O-Nucleophiles.

Detailed Experimental Protocols

Reaction with Piperidine (Illustrative Protocol based on Analogous Reactions)

This protocol is adapted from the microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives.[1]

Materials:

-

This compound

-

Piperidine

-

1-Methyl-2-pyrrolidinone (NMP)

-

Toluene

Procedure:

-

To a microwave reactor vessel, add this compound (1.0 mmol), piperidine (10.0 mmol), NMP (2 mL), and toluene (2 mL).

-

Seal the vessel and subject it to microwave irradiation at 180 °C for 30 minutes.

-

After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield N-(3-(dimethylamino)propyl)piperidine.

Reaction with Tertiary Amines: Quaternary Ammonium Salt Formation (Menschutkin Reaction)

The reaction of this compound with a tertiary amine leads to the formation of a quaternary ammonium salt, a reaction known as the Menschutkin reaction.

Figure 2: Menschutkin reaction for the synthesis of a quaternary ammonium salt.

General Protocol:

-

Dissolve this compound (1.0 equiv) in a suitable solvent such as acetonitrile or DMF.

-

Add the tertiary amine (1.0-1.2 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

The quaternary ammonium salt often precipitates from the solution and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

Intramolecular Cyclization: Formation of Azetidinium Salts

A key application of the reactivity of molecules containing both a nucleophile and a leaving group is intramolecular cyclization. In a derivative of this compound where the dimethylamino group is replaced by a secondary amine, intramolecular N-cyclization can occur to form a four-membered azetidinium ring.

Figure 3: Proposed intramolecular cyclization pathway to an azetidinium salt.

This type of cyclization is a powerful tool for the synthesis of strained heterocyclic systems, which are of interest in medicinal chemistry. The reaction is typically favored by high dilution to minimize intermolecular side reactions.

Conclusion

This compound is a versatile reagent whose reactivity with a broad spectrum of nucleophiles allows for the facile introduction of the dimethylaminopropyl group. The quantitative data and protocols provided herein serve as a valuable resource for researchers in the design and execution of synthetic routes towards novel compounds with potential applications in drug development and materials science. Further investigation into the kinetics and optimization of these reactions will continue to expand the utility of this important synthetic building block.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pure.tue.nl [pure.tue.nl]

Methodological & Application

Application Notes and Protocols: Selective Mono-N-Alkylation of Primary Amines with 3-Bromo-N,N-dimethylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective mono-N-alkylation of primary amines is a crucial transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. The introduction of a dialkylaminoalkyl group can significantly modify the pharmacological properties of a molecule, such as its solubility, basicity, and ability to interact with biological targets. However, a common challenge in the alkylation of primary amines is the propensity for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. This mixture of products necessitates complex purification procedures and results in lower yields of the desired mono-alkylated product.

This document provides a detailed protocol for the selective mono-N-alkylation of primary amines using 3-Bromo-N,N-dimethylpropan-1-amine. The methodology is based on established principles of controlling amine reactivity to favor the formation of the desired N,N-dimethyl-N'-(substituted)propane-1,3-diamine product.

Reaction Principle and Strategy for Selectivity

The direct alkylation of a primary amine with an alkyl halide can lead to a mixture of products because the resulting secondary amine is often more nucleophilic than the starting primary amine. To circumvent this issue, a successful strategy involves the use of the primary amine as its hydrobromide salt.[1][2] In the presence of a suitable base, a controlled equilibrium is established. The base selectively deprotonates the primary amine hydrobromide to a small extent, liberating the free, reactive primary amine. Once the primary amine is alkylated, the resulting secondary amine, being more basic, is immediately protonated by the remaining primary amine hydrobromide. This protonated secondary amine is no longer nucleophilic and does not participate in further alkylation, thus ensuring high selectivity for the mono-alkylated product.[1]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary amine

-

Hydrobromic acid (48% aq. solution) or the pre-formed primary amine hydrobromide

-

This compound or its hydrobromide salt

-

Triethylamine (Et3N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

Procedure:

Step 1: Preparation of the Primary Amine Hydrobromide (if not using the pre-formed salt)

-

Dissolve the primary amine (1.0 eq) in a suitable solvent such as diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of 48% aqueous hydrobromic acid dropwise with stirring.

-

If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure to obtain the amine hydrobromide salt.

Step 2: N-Alkylation Reaction

-

To a round-bottom flask equipped with a magnetic stir bar, add the primary amine hydrobromide (1.0 eq) and anhydrous DMF (concentration typically 0.1-0.5 M).

-

Add triethylamine (1.0-1.2 eq) to the suspension and stir for 5-10 minutes at room temperature.

-

Add this compound (1.0-1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature (20-25 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the primary amine.

Step 3: Work-up and Purification

-

Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with saturated aqueous NaHCO3 solution to remove any remaining acidic species.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by silica gel column chromatography or distillation under reduced pressure to yield the pure N,N-dimethyl-N'-(substituted)propane-1,3-diamine.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the alkylation of various primary amines with different alkyl bromides, based on the principles of the described protocol.[3] While specific data for this compound is limited in the literature, these examples serve as a valuable guide for estimating reaction parameters.

| Entry | Primary Amine | Alkyl Halide | Base (eq) | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | n-Butyl bromide | Et3N (1.0) | DMF | 9 | 76 |

| 2 | Benzylamine | n-Octyl bromide | Et3N (1.0) | DMF | 9 | 73 |

| 3 | Aniline | n-Pentyl bromide | Et3N (1.5) | DMF | 10 | 66 |

| 4 | Cyclohexylamine | n-Butyl bromide | Et3N (1.0) | DMF | 12 | 84 |

Visualizations

Reaction Scheme

Caption: General reaction scheme for the selective mono-N-alkylation.

Experimental Workflow

Caption: Step-by-step experimental workflow for the alkylation protocol.

Selectivity Mechanism

Caption: Mechanism illustrating the role of protonation in ensuring mono-alkylation selectivity.

References

Synthesis of Quaternary Ammonium Compounds Using 3-Bromo-N,N-dimethylpropan-1-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quaternary ammonium compounds (QACs) utilizing 3-Bromo-N,N-dimethylpropan-1-amine as a key reagent. QACs are a versatile class of molecules with a wide range of applications, including as antimicrobial agents, surfactants, phase-transfer catalysts, and in the development of novel therapeutic agents.

Introduction

Quaternary ammonium compounds are positively charged polyatomic ions of the structure [NR4]+, where R represents alkyl or aryl groups. Their synthesis is most commonly achieved through the Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide. This compound is a valuable building block in this context, as it allows for the introduction of a dimethylaminopropyl moiety, which can be subsequently quaternized to yield QACs with specific functionalities.

The general reaction scheme involves the quaternization of a tertiary amine with this compound. The bromine atom serves as a good leaving group, facilitating the nucleophilic attack by the lone pair of electrons on the nitrogen atom of the tertiary amine.

Applications of Quaternary Ammonium Compounds

QACs synthesized from this compound have potential applications in various fields:

-

Antimicrobial Agents: QACs are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1] They are commonly used as disinfectants and antiseptics.

-

Cationic Surfactants: The amphiphilic nature of many QACs, possessing a hydrophilic charged head and a hydrophobic tail, makes them effective surfactants.[2]

-

Phase-Transfer Catalysts: QACs can facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), thereby accelerating reaction rates.

-

Drug Development: The cationic nature of QACs allows for interaction with negatively charged biological membranes, making them interesting candidates for drug delivery systems and as active pharmaceutical ingredients.

Experimental Protocols

The following protocols provide a general framework for the synthesis of quaternary ammonium compounds using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary for specific tertiary amines.

General Protocol for the Synthesis of a Quaternary Ammonium Bromide

This protocol describes the reaction of a generic tertiary amine with this compound.

Materials:

-

Tertiary Amine (e.g., Triethylamine, Pyridine derivative)

-

This compound

-

Solvent (e.g., Acetonitrile, Chloroform, Ethanol, or solvent-free)

-

Magnetic stirrer and heating plate

-

Round-bottom flask with reflux condenser

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Precipitation solvent (e.g., diethyl ether, hexane)

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve the tertiary amine (1.0 equivalent) in the chosen solvent. If performing the reaction solvent-free, add the molten tertiary amine to the flask.

-

Add this compound (1.0 - 1.2 equivalents) to the reaction mixture.

-

Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the tertiary amine. The reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

After the reaction is complete (typically 12-48 hours), cool the mixture to room temperature.

-